3-iodo-4,5-dimethyl-4H-1,2,4-triazole
Description
3-Iodo-4,5-dimethyl-4H-1,2,4-triazole (CAS: 1520571-92-9) is a heterocyclic compound with a molecular formula of C₄H₆IN₃ and a molecular weight of 223.02 g/mol . The triazole core is substituted with an iodine atom at position 3 and methyl groups at positions 4 and 4.
Properties
CAS No. |
1520571-92-9 |
|---|---|
Molecular Formula |
C4H6IN3 |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4,5-dimethyl-4H-1,2,4-triazole typically involves the iodination of 4,5-dimethyl-4H-1,2,4-triazole. One common method includes the reaction of 4,5-dimethyl-4H-1,2,4-triazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of 3-iodo-4,5-dimethyl-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4,5-dimethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Iodo-4,5-dimethyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-4,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the triazole ring play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, or covalent bonding. The exact pathways and molecular targets depend on the specific application and the nature of the compound it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-iodo-4,5-dimethyl-4H-1,2,4-triazole with structurally analogous triazole derivatives, emphasizing substituent effects, synthesis methods, and reported bioactivities:
Key Insights:
Bulkier groups (e.g., phenyl, iodomethyl) improve steric hindrance, which may reduce metabolic degradation or enhance target specificity .
Synthetic Routes :
- Halogenated triazoles (e.g., iodine, chlorine derivatives) often require halogenation agents (e.g., I₂, SOCl₂) under controlled conditions .
- Thiol-containing triazoles are synthesized via thiolation reactions, while Schiff base derivatives (e.g., SB1, SB2) use aldehydes and concentrated sulfuric acid catalysis .
Biological Activity: Anticancer: 4,5-Diphenyl derivatives (e.g., BCTA) show superior activity against lung cancer cells (IC₅₀ < 3.28 μM) compared to non-halogenated analogs, likely due to enhanced π-π stacking with cellular targets . Antimicrobial: Thiol-substituted triazoles exhibit antibacterial activity correlated with quantum chemical descriptors (e.g., ΣQ), where electron-withdrawing groups enhance efficacy .
Hydrogen-bonding capacity in amino-substituted triazoles (e.g., 4-amino-3,5-dimethyl-4H-1,2,4-triazole) facilitates crystal packing, impacting solubility and stability .
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